molecular formula C24H22N2O3 B12452304 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B12452304
M. Wt: 386.4 g/mol
InChI Key: IJJMUCCDDOVUGH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the benzoxazole core and the substituted phenoxy acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-yield catalysts, controlled temperatures, and solvent systems to ensure efficient and scalable synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use as a precursor for the synthesis of other bioactive compounds and materials.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.

    N-[3-(benzothiazol-2-yl)-arylamide derivatives: Exhibits antibacterial activity.

    2-Aminobenzothiazoles: Investigated for their larvicidal and adulticidal activities.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide stands out due to its unique combination of benzoxazole and phenoxyacetamide moieties, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H22N2O3/c1-15-11-12-21(16(2)13-15)28-14-23(27)25-19-9-6-7-18(17(19)3)24-26-20-8-4-5-10-22(20)29-24/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

IJJMUCCDDOVUGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)C

Origin of Product

United States

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